molecular formula C24H26N4O4S B14975319 N-[4-({[2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide

N-[4-({[2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide

Cat. No.: B14975319
M. Wt: 466.6 g/mol
InChI Key: BBJVAFFQGFUGJZ-UHFFFAOYSA-N
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Description

N-[4-({[2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide is a complex organic compound with a unique structure that includes a phthalazinone moiety, a sulfonamide group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

N-[4-({[2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-[4-({[2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and phthalazinone-based molecules. These compounds share structural features and may exhibit similar biological activities.

Uniqueness

N-[4-({[2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide is unique due to its specific combination of functional groups and structural elements. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-[[2-ethyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)phenyl]sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C24H26N4O4S/c1-3-16-8-9-17(23-20-6-4-5-7-21(20)24(30)27-26-23)14-22(16)33(31,32)28-19-12-10-18(11-13-19)25-15(2)29/h8-14,28H,3-7H2,1-2H3,(H,25,29)(H,27,30)

InChI Key

BBJVAFFQGFUGJZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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